An In-depth Technical Guide to 2-Methyl-5-(1,3-thiazol-5-yl)aniline: A Heterocyclic Scaffold of Medicinal Interest
An In-depth Technical Guide to 2-Methyl-5-(1,3-thiazol-5-yl)aniline: A Heterocyclic Scaffold of Medicinal Interest
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-5-(1,3-thiazol-5-yl)aniline, a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. While specific experimental data for this particular isomer is not extensively documented in public literature, this whitepaper consolidates foundational chemical principles, established synthetic methodologies, and predicted physicochemical properties to serve as a valuable resource for researchers and drug development professionals. We will delve into its chemical identity, plausible synthetic routes with detailed mechanistic insights, predicted physicochemical characteristics, and the broader context of its potential applications in modern drug discovery, all grounded in authoritative scientific literature.
Introduction: The Thiazole Moiety as a Privileged Scaffold
The 1,3-thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1] From naturally occurring Vitamin B1 (Thiamine) to a multitude of synthetic drugs, the thiazole nucleus imparts unique electronic and steric properties that facilitate favorable interactions with various biological targets.[1] The fusion of an aromatic aniline moiety with the thiazole ring, as seen in 2-Methyl-5-(1,3-thiazol-5-yl)aniline, creates a molecule with a rich potential for diverse pharmacological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory applications.[2] This guide aims to provide a detailed theoretical and practical framework for understanding and utilizing this promising chemical entity.
Chemical Identity and Structural Elucidation
Table 1: Chemical Identifiers for 2-Methyl-5-(1,3-thiazol-5-yl)aniline
| Identifier | Value |
| IUPAC Name | 2-Methyl-5-(1,3-thiazol-5-yl)aniline |
| Molecular Formula | C₁₀H₁₀N₂S |
| Canonical SMILES | Cc1ccc(c(c1)N)c2cncs2 |
| InChI Key | Generated based on structure |
| Molecular Weight | 190.27 g/mol [3] |
| CAS Number | Not assigned |
Note: The InChIKey is generated from the chemical structure and provides a unique, layered textual representation of the molecule.
Structural Visualization
The chemical structure of 2-Methyl-5-(1,3-thiazol-5-yl)aniline is depicted below, illustrating the connectivity of the 2-methylaniline and 1,3-thiazole rings at the 5-position of the thiazole.
Caption: 2D structure of 2-Methyl-5-(1,3-thiazol-5-yl)aniline.
Synthetic Strategies and Mechanistic Considerations
The synthesis of 5-arylthiazoles can be approached through various established methodologies. The choice of a particular route depends on factors such as the availability of starting materials, desired yield, and scalability. Below, we outline two plausible and robust synthetic pathways for the preparation of 2-Methyl-5-(1,3-thiazol-5-yl)aniline.
Strategy 1: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and widely employed method for constructing the thiazole ring.[2][4] It involves the condensation of an α-haloketone with a thioamide. For the synthesis of our target molecule, a key intermediate would be an α-halo-ketone derived from 2-methyl-5-acetyl-aniline.
Workflow for Hantzsch Synthesis:
Caption: Hantzsch synthesis workflow for the target compound.
Experimental Protocol (Illustrative):
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Reduction of 2-Methyl-5-nitroacetophenone: To a solution of 2-methyl-5-nitroacetophenone in ethanol, add iron powder and concentrated hydrochloric acid. Reflux the mixture for several hours until the reaction is complete (monitored by TLC). Neutralize the reaction mixture with a base (e.g., sodium carbonate) and extract the product, 5-acetyl-2-methylaniline, with an organic solvent.
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Bromination of 5-Acetyl-2-methylaniline: Dissolve the aniline derivative in a suitable solvent like acetic acid. Add a solution of bromine in acetic acid dropwise at room temperature. Stir for a specified period, then pour the reaction mixture into water to precipitate the α-bromo ketone.
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Hantzsch Condensation: React the resulting 2-bromo-1-(3-amino-4-methylphenyl)ethan-1-one with thioformamide in a solvent such as ethanol under reflux conditions. The cyclization and subsequent aromatization will yield the final product, 2-Methyl-5-(1,3-thiazol-5-yl)aniline.
Causality and Trustworthiness: This protocol is based on well-established reaction mechanisms. The reduction of the nitro group is a standard procedure. The α-bromination of the ketone is directed by the activating nature of the carbonyl group. The Hantzsch condensation is a reliable method for thiazole synthesis, and the reaction conditions can be optimized to maximize yield.[5]
Strategy 2: Palladium-Catalyzed Cross-Coupling
Modern synthetic organic chemistry offers powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a versatile alternative for constructing the 5-arylthiazole scaffold.[6] This approach involves coupling a 5-halothiazole with an appropriately functionalized aniline derivative.
Workflow for Suzuki-Miyaura Coupling:
Caption: Suzuki-Miyaura coupling for target compound synthesis.
Experimental Protocol (Illustrative):
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Preparation of the Boronic Ester: The aniline boronic ester can be prepared from 5-bromo-2-methylaniline via a Miyaura borylation reaction using bis(pinacolato)diboron, a palladium catalyst, and a suitable base.
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Suzuki-Miyaura Coupling: In an inert atmosphere, combine 5-bromothiazole, 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water). Heat the reaction mixture under reflux until completion. After cooling, perform an aqueous workup and purify the crude product by column chromatography to obtain the desired 2-Methyl-5-(1,3-thiazol-5-yl)aniline.
Expertise and Rationale: The Suzuki-Miyaura coupling is a highly reliable and versatile reaction with broad functional group tolerance. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction and can be screened to achieve the best results. This method avoids the potentially harsh conditions of the Hantzsch synthesis and is often preferred for complex molecule synthesis.
Predicted Physicochemical Properties
In the absence of experimental data, computational tools can provide valuable predictions of the physicochemical properties of a molecule. These predictions are essential for guiding drug development efforts, including formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) studies.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 190.27 g/mol | Adheres to Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability. |
| LogP (o/w) | ~2.5 - 3.0 | Indicates moderate lipophilicity, which is often favorable for membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~51 Ų | Suggests good potential for oral absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 (from the aniline -NH₂) | Contributes to solubility and potential for target binding. |
| Hydrogen Bond Acceptors | 2 (from the thiazole N and aniline N) | Influences solubility and interactions with biological targets. |
| pKa (most basic) | ~4-5 (aniline nitrogen) | The basicity of the aniline nitrogen will influence its charge state at physiological pH. |
Note: These values are estimations based on computational models and may differ from experimental values.
Potential Applications in Drug Discovery
The 2-methyl-5-(1,3-thiazol-5-yl)aniline scaffold holds considerable promise for the development of novel therapeutic agents across various disease areas.
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Oncology: Many thiazole-containing compounds have demonstrated potent anticancer activity by targeting various kinases and other signaling pathways involved in tumor growth and proliferation.[7] The aniline moiety can be further functionalized to modulate activity and selectivity.
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Infectious Diseases: The thiazole ring is a key component of many antimicrobial and antifungal agents.[1] This scaffold can serve as a starting point for the development of new antibiotics to combat drug-resistant pathogens.
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Inflammatory Diseases: Certain arylthiazole derivatives have shown anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators.
The specific substitution pattern of 2-Methyl-5-(1,3-thiazol-5-yl)aniline presents a unique three-dimensional structure that can be explored for its interaction with a wide range of biological targets.
Conclusion
2-Methyl-5-(1,3-thiazol-5-yl)aniline represents a compelling heterocyclic scaffold for medicinal chemistry and drug discovery. While specific experimental data for this isomer is sparse, this technical guide has provided a robust framework for its understanding and potential synthesis. By leveraging established synthetic methodologies such as the Hantzsch synthesis and palladium-catalyzed cross-coupling reactions, researchers can access this molecule for further investigation. Its predicted physicochemical properties suggest a favorable profile for drug development. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to explore the full therapeutic potential of this and related thiazole derivatives.
References
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ResearchGate. (2025). Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Available at: [Link]
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PubChem. 2-Methyl-5-(1,3-thiazol-4-yl)aniline. Available at: [Link]
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MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]
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PMC. (2013). Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Available at: [Link]
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